(R)-(-)-Littorine-D3 Hydrochloride

Description

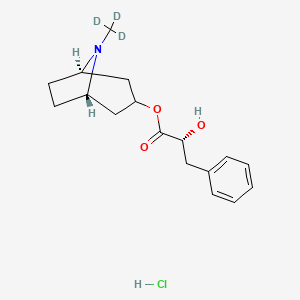

(R)-(-)-Littorine-D3 Hydrochloride is a deuterated analog of its parent compound, (R)-(-)-Littorine, where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies, particularly as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve analytical accuracy and reproducibility.

Properties

Molecular Formula |

C17H24ClNO3 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1/i1D3; |

InChI Key |

LHKKLKGXZWNSJD-VFHSHGOESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approach

The chemical synthesis of this compound involves the following key considerations:

Deuterium Labeling: The incorporation of three deuterium atoms (D3) typically occurs at the amine-bearing carbon or adjacent positions to allow for isotopic tracing in metabolic studies. This requires the use of deuterated reagents or solvents during synthesis.

Tropane Core Construction: The bicyclic 8-azabicyclo[3.2.1]octane skeleton is synthesized via classical biomimetic methods, often starting from tropinone or related intermediates.

Esterification: The final step involves esterification of the tropine derivative with a deuterated phenyllactic acid or its activated form to yield the labeled littorine.

A representative synthetic route is as follows:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of deuterated tropine | Reduction of tropinone with deuterated reducing agents (e.g., LiAlD4) | Incorporation of D3 at amine-bearing carbon |

| 2 | Preparation of deuterated phenyllactic acid | Exchange of hydrogens with deuterium in phenylpropionic acid derivatives | Labeled acyl donor |

| 3 | Esterification | Coupling of deuterated tropine and deuterated phenyllactic acid (or glucose ester) using acyltransferase or chemical esterification agents | Formation of (R)-(-)-Littorine-D3 |

| 4 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | This compound |

This method requires precise control of stereochemistry to maintain the (R)-configuration and the endo stereochemistry of the tropane ring system.

Enzymatic/Biosynthetic Preparation

Given the complexity of the molecule and the need for stereochemical fidelity, biosynthetic or semi-synthetic approaches are favored in research settings:

Use of Plant Enzymes: Enzymes such as littorine synthase (a serine carboxypeptidase-like acyltransferase) catalyze the esterification of tropine with phenyllactic acid glucose ester to form littorine. Incorporation of deuterium can be achieved by feeding deuterated precursors (e.g., deuterated phenylalanine or phenyllactic acid) to cultured plant cells or enzyme preparations.

Recombinant Enzyme Systems: Expression of littorine synthase and associated enzymes in microbial hosts allows for in vitro synthesis of (R)-(-)-Littorine-D3 by providing deuterated substrates.

Advantages: This method ensures stereochemical purity and regioselectivity, reduces the need for harsh chemical conditions, and can be scaled for isotopically labeled compound production.

Analytical and Characterization Data

The molecular formula of this compound is C17D3H20NO3·HCl, with a molecular weight of approximately 328.85 g/mol. The compound's structure includes the tropane bicyclic core with an ester linkage to a phenylpropionic acid derivative bearing three deuterium atoms.

Key identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C17D3H20NO3·HCl |

| Molecular Weight | 328.849 g/mol |

| Accurate Mass | 328.163 |

| SMILES | Cl.[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC@HOC(=O)C@HCc3ccccc3 |

| InChI | InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15+,16-;/m1./s1/i1D3; |

These data confirm the successful incorporation of deuterium and the formation of the hydrochloride salt.

Summary Table of Preparation Methods

| Preparation Method | Description | Key Enzymes/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Synthesis | Biomimetic synthesis of tropane core, deuterium incorporation via deuterated reducing agents, esterification with deuterated phenyllactic acid | LiAlD4 (or similar), esterification agents, HCl | Precise isotopic labeling, scalable | Requires multiple steps, stereochemical control challenging |

| Enzymatic/Biosynthetic | Use of plant enzymes (littorine synthase, glucosyltransferase) with deuterated precursors in vitro or in planta | Littorine synthase, UGT84A27, deuterated phenylalanine/phenyllactic acid | High stereoselectivity, mild conditions | Requires enzyme availability, substrate feeding |

| Recombinant Enzyme Systems | Expression of biosynthetic enzymes in microbial hosts for in vitro synthesis | Recombinant littorine synthase, glucosyltransferase | Controlled environment, potential for scale-up | Technical complexity, enzyme purification |

Chemical Reactions Analysis

Types of Reactions

®-(-)-Littorine-D3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different tropane derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various tropane derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

®-(-)-Littorine-D3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.

Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-(-)-Littorine-D3 Hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Hydrochlorides

Deuterated hydrochlorides are widely used in analytical chemistry and drug development. Key examples include:

Structural Insights :

- Deuterium Position: In phenylephrine-D3, deuterium replaces hydrogens on the methyl group attached to the amine, reducing metabolic degradation rates compared to non-deuterated forms . Littorine-D3 likely follows a similar substitution pattern.

- Chirality : The (R)-configuration in Littorine-D3 and phenylephrine-D3 ensures enantioselective interactions with biological targets, critical for receptor-binding studies .

Analytical Performance

Deuterated compounds exhibit distinct chromatographic and spectroscopic behaviors:

- UV/Vis Spectra: Lecarnidipine hydrochloride (non-deuterated) shows a linear calibration curve (R² = 0.9921) at λmax ~275 nm, while deuterated analogs like Littorine-D3 may display slight spectral shifts due to isotopic effects .

- HPLC Retention Times: Deuterated hydrochlorides (e.g., lercanidipine-D3) typically elute slightly earlier than non-deuterated forms in reversed-phase HPLC due to reduced hydrophobicity .

- Method Validation : Accuracy data for amitriptyline hydrochloride (recovery: 98–102%) highlight the precision achievable with deuterated internal standards, a benchmark applicable to Littorine-D3 .

Key Research Findings

- Stability: Deuterated hydrochlorides resist metabolic degradation better than non-deuterated forms, enhancing their utility in long-term pharmacokinetic studies .

- Positional Isomerism : Structural analogs like 4-DPCA and 2-DPCA demonstrate that substituent position significantly impacts solubility and receptor affinity, a consideration for Littorine-D3 derivatives .

Q & A

Q. What validated analytical methods are recommended for quantifying (R)-(-)-Littorine-D3 Hydrochloride in biological matrices?

Answer: High-performance liquid chromatography (HPLC) with UV detection is a primary method for quantification, given its specificity and reproducibility. For isotopic validation (e.g., deuterium incorporation), tandem mass spectrometry (LC-MS/MS) is recommended to distinguish between the deuterated and non-deuterated forms. Ensure calibration curves are prepared using deuterium-free analogs to avoid cross-contamination. Purity thresholds (>95% by HPLC) should be verified as per reference standards .

Q. How should researchers optimize synthesis protocols for this compound to ensure stereochemical integrity?

Answer: Stereochemical purity can be preserved by using chiral catalysts (e.g., asymmetric hydrogenation) and monitoring reaction intermediates via nuclear magnetic resonance (NMR) spectroscopy. For deuterium incorporation, deuterated solvents (e.g., D₂O) or reagents must be rigorously purified to minimize isotopic dilution. Post-synthesis, chiral column chromatography (e.g., CHIRALPAK® columns) is advised to isolate the (R)-enantiomer .

Q. What stability considerations are critical for storing this compound in experimental settings?

Answer: Store lyophilized forms at +4°C in desiccated conditions to prevent hydrolysis. In solution, avoid prolonged exposure to light or temperatures >25°C, as the compound may degrade into phenolic byproducts. Periodic stability testing via HPLC is recommended, especially for long-term studies. Use inert gas (e.g., argon) purging for aqueous solutions to minimize oxidation .

Advanced Research Questions

Q. How can isotopic tracing with this compound elucidate its metabolic pathways in vivo?

Answer: Deuterium labeling enables tracking via mass spectrometry to identify metabolites in tissues or biofluids. For example, hepatic metabolism studies in model organisms can combine LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to map hydroxylation or demethylation pathways. Control experiments must account for natural deuterium abundance in biological systems to avoid false positives .

Q. What experimental designs address contradictions in receptor-binding affinity data for this compound across studies?

Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength). Use surface plasmon resonance (SPR) with standardized buffer systems (e.g., 10× PBS, pH 7.4) to measure binding kinetics. Validate results against orthogonal methods like isothermal titration calorimetry (ITC). Include negative controls (e.g., non-deuterated analogs) to isolate isotopic effects .

Q. How can researchers mechanistically resolve the compound’s dual activity as a partial agonist and antagonist in different tissues?

Answer: Employ tissue-specific knockout models or siRNA silencing to identify receptor isoforms responsible for divergent responses. For example, in neuronal vs. vascular tissues, differential expression of adrenergic receptor subtypes (α₁ vs. α₂) may explain dual activity. Pair these with computational docking studies to predict binding conformations influenced by deuterium substitution .

Methodological and Ethical Considerations

Q. What statistical approaches are optimal for analyzing dose-response data in preclinical studies?

Answer: Non-linear regression models (e.g., four-parameter logistic curves) are standard for EC₅₀/IC₅₀ calculations. For small sample sizes, Bayesian hierarchical models improve robustness. Ensure ethical compliance by predefining exclusion criteria and power analyses to minimize animal use. Document all deviations from protocols in line with institutional review board (IRB) guidelines .

Q. How should researchers validate the absence of off-target effects in deuterated analogs?

Answer: Use high-throughput screening panels (e.g., Eurofins CEREP Panels) to assess activity against 100+ receptors, ion channels, and enzymes. Cross-validate findings with CRISPR-Cas9-engineered cell lines lacking the target receptor. For in vivo studies, microdosing combined with PET/MRI imaging can detect unintended tissue accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.